2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that features a unique fusion of thiadiazole and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and requires careful temperature management to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in their triazole fusion, leading to different biological activities.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines: These compounds have a similar quinazoline core but differ in their substitution patterns, affecting their antimicrobial and antiviral properties.
Uniqueness
2-(4-chlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific fusion of thiadiazole and quinazoline rings, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H8ClN3OS |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C15H8ClN3OS/c16-10-7-5-9(6-8-10)13-18-19-14(20)11-3-1-2-4-12(11)17-15(19)21-13/h1-8H |
InChI Key |
QBKFHLGINDFXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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